MAGE-3 (143-151)
Description
Properties
sequence |
WQYFFPVIF |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen 3 (143-151); MAGE-3 (143-151) |
Origin of Product |
United States |
Molecular Architecture and Epitope Derivation from Mage a Proteins
Structural Organization of the MAGE Homology Domain (MHD)
A defining feature of all MAGE proteins, including the MAGE-A subfamily, is the presence of a conserved region of approximately 170-200 amino acids known as the MAGE Homology Domain (MHD). This domain is central to the protein's function and interaction with other cellular components. The MHDs within the MAGE-A subfamily are highly conserved, sharing about 70% sequence identity.
Tandem Winged-Helix Motifs and Peptide-Binding Cleft within MHD
Structural studies, including X-ray crystallography of MAGE-A3 and MAGE-A4, have revealed that the MHD is composed of two tandem winged-helix (WH) motifs, designated WH-A and WH-B. Each WH motif consists of a characteristic helix-turn-helix structure packed against a three-stranded antiparallel β-sheet, referred to as the "wing".
A significant feature of the MHD is a deep, conserved cleft located between the two winged-helix domains. Crystal structures have shown that this cleft is capable of binding extended peptide sequences. This peptide-binding capability is thought to be fundamental to the biological function of MAGE proteins, potentially mediating their interactions with substrates or regulatory partners.
Structural Features of the MAGE Homology Domain (MHD)
| Structural Component | Description | Key Characteristics | Reference |
|---|---|---|---|
| MAGE Homology Domain (MHD) | A conserved domain of ~170-200 amino acids found in all MAGE proteins. | Highly conserved within MAGE subfamilies (e.g., ~70% identity in MAGE-A). | |
| Winged-Helix (WH) Motifs | Two tandem motifs (WH-A and WH-B) that form the core of the MHD. | Each motif contains a helix-turn-helix packed against a three-stranded β-sheet. | |
| Peptide-Binding Cleft | A deep groove located between the WH-A and WH-B motifs. | Binds extended peptide sequences, crucial for MAGE functionality. |
Conformational Plasticity and Allosteric Regulation within MAGE-A Proteins
MAGE-A proteins exhibit significant conformational plasticity, which is believed to be essential for their regulation and interaction with binding partners. Comparisons between the structures of MAGE-A proteins in their free state and in complex with other proteins, such as E3 ubiquitin ligase RING domain partners, reveal substantial conformational rearrangements.
This inherent flexibility suggests a model of allosteric regulation. The binding of peptides or other molecules to the cleft within the MHD can lock the protein in a specific conformation, such as a "closed" state. This conformational change can, in turn, prevent the MAGE protein from interacting with its effector proteins, thereby modulating its activity. This "conformational plasticity" presents potential therapeutic avenues, as small molecules could be designed to target these specific conformations and antagonize MAGE protein functions in cancer cells.
Intracellular Processing and Endogenous Peptide Generation of MAGE-A Proteins
For MAGE-A proteins to be recognized by the immune system, they must be processed into smaller peptide fragments, known as epitopes, and presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules. This process relies on a series of intracellular proteolytic events.
Role of Proteasomal Degradation in Antigen Processing
The primary pathway for the generation of most MHC class I-presented peptides is the ubiquitin-proteasome system. Intracellular proteins, including MAGE-A antigens, are targeted for degradation by being tagged with ubiquitin molecules. The 26S proteasome, a large multi-catalytic protease complex, then recognizes and degrades these ubiquitinated proteins into smaller peptide fragments.
The composition of the proteasome can vary, leading to different cleavage specificities. For instance, the immunoproteasome, which is often present in tumor cells and dendritic cells, has different catalytic subunits compared to the standard proteasome. Research has shown that certain MAGE-A epitopes are processed exclusively by specific intermediate forms of the proteasome, highlighting the importance of the specific proteolytic machinery within the cell in shaping the repertoire of presented antigens.
Contribution of Cytosolic Peptidases (e.g., Insulin-Degrading Enzyme) in Epitope Trimming
Following initial degradation by the proteasome, the resulting peptides may require further trimming by other proteases in the cytosol or the endoplasmic reticulum to achieve the optimal length for MHC class I binding (typically 8-10 amino acids).
While the proteasome plays the dominant role, there is evidence for proteasome-independent pathways. Notably, the insulin-degrading enzyme (IDE), a cytosolic metalloprotease, has been shown to be capable of producing an antigenic peptide from MAGE-A3 independently of the proteasome. IDE is known to degrade various small polypeptides, and its involvement in antigen processing suggests an alternative route for epitope generation. However, further studies indicate that IDE does not play a major global role in MHC class I antigen processing, confirming the primary and almost exclusive function of the proteasome in generating the vast majority of MHC class I ligands.
Identification and Characterization of Specific MAGE-A Epitopes
The ultimate products of MAGE-A protein processing are specific peptide epitopes that are presented on the cell surface. The identification and characterization of these epitopes are critical for developing targeted immunotherapies, such as cancer vaccines and T-cell therapies.
Numerous MAGE-A epitopes have been identified, presented by various HLA alleles. One such epitope is derived from the MAGE-A3 protein, specifically the nonapeptide corresponding to amino acids 143-151. This peptide, with the sequence WQYFFPVIF, was identified as an epitope presented by the HLA-B*5201 allele. Its identification was achieved by stimulating T-cells with dendritic cells that had phagocytosed apoptotic cells expressing MAGE-3. This finding demonstrates that dendritic cells can process and present relevant tumor antigens acquired from dying tumor cells, inducing a class I-restricted T-cell response.
Characterization of MAGE-3 (143-151) Epitope
| Attribute | Details | Reference |
|---|---|---|
| Protein Source | MAGE-A3 | |
| Amino Acid Position | 143-151 | |
| Peptide Sequence | WQYFFPVIF | |
| Presenting HLA Allele | HLA-B*5201 | |
| Method of Identification | T-cell stimulation using dendritic cells exposed to apoptotic MAGE-3 expressing cells. |
The study of such specific epitopes is essential, as it allows for the monitoring of immune responses in patients and the design of highly specific therapeutic agents that can selectively target cancer cells expressing these antigens.
Focus on MAGE-A4 (143-151) (NYKRCFPVI) as an HLA-A*2402-Restricted Epitope
The peptide NYKRCFPVI, corresponding to amino acids 143-151 of the MAGE-A4 protein, has been identified as an antigenic epitope presented by the HLA-A2402 molecule. nih.govaacrjournals.org This specific peptide contains anchor residues appropriate for binding to HLA-A2402, namely tyrosine (Y) at position 2 and isoleucine (I) at the C-terminus. nih.gov The efficient binding of this MAGE-A4 peptide to HLA-A2402 has been demonstrated through the successful refolding of soluble HLA-A2402 molecules with the peptide. nih.gov
The immunogenicity of the MAGE-A4 (143-151) epitope has been confirmed by its ability to elicit specific cytotoxic T lymphocyte (CTL) responses. aacrjournals.org CTLs sensitized with this peptide have shown the capacity to recognize and lyse tumor cells that express both MAGE-A4 and HLA-A2402. aacrjournals.orgresearchgate.net For instance, a CTL clone specific for MAGE-A4 (143-151) demonstrated cytotoxicity against target cells pulsed with the peptide in an HLA-A2402-restricted manner. aacrjournals.org Furthermore, this recognition extends to the cellular processing and presentation of the epitope by tumor cells, indicating its relevance as a target for immunotherapy. aacrjournals.org
Adoptive T-cell therapy strategies have explored the use of T-cell receptors (TCRs) engineered to be specific for the MAGE-A4 (143-151) peptide presented by HLA-A*24:02. nih.gov Preclinical studies involving the transfer of T cells modified with such TCRs into immunodeficient mice bearing MAGE-A4-expressing human tumors have been conducted. nih.gov A subsequent phase I clinical trial investigated the treatment of patients with MAGE-A4-expressing esophageal cancer using T cells transduced with a retrovirus encoding a TCR specific for this epitope. nih.gov
Table 1: Research Findings on MAGE-A4 (143-151) Epitope
| Finding | Description | Source(s) |
|---|---|---|
| Epitope Identification | The peptide NYKRCFPVI, corresponding to amino acids 143-151 of MAGE-A4, is recognized as an epitope. | nih.govaacrjournals.org |
| HLA Restriction | This epitope is presented by the HLA-A*2402 molecule. | nih.govaacrjournals.orgnih.gov |
| Binding Confirmation | Successful refolding of HLA-A*2402 molecules with the peptide confirms efficient binding. | nih.gov |
| Immunogenicity | The peptide is immunogenic and can induce specific cytotoxic T lymphocyte (CTL) responses. | aacrjournals.org |
| Tumor Cell Recognition | CTLs specific for this epitope can recognize and kill tumor cells that endogenously express MAGE-A4 and HLA-A*2402. | aacrjournals.orgresearchgate.net |
| Therapeutic Target | It is a target for adoptive T-cell therapies using engineered T-cell receptors (TCRs). | nih.gov |
Other Immunodominant MAGE-A3 Epitopes (e.g., MAGE-A3 112-120)
Beyond the specific MAGE-A4 epitope, the MAGE-A3 protein is a source of multiple immunodominant epitopes that can stimulate immune responses. nih.gov The MAGE-A3 protein is a tumor-specific antigen expressed in a variety of malignancies, including melanoma, lung, bladder, and head and neck carcinomas, but not in most normal tissues. sb-peptide.commayflowerbio.com This expression pattern makes its epitopes attractive targets for cancer immunotherapy. mayflowerbio.com
One of the most extensively studied MAGE-A3 epitopes is the peptide KVAELVHFL, which corresponds to amino acids 112-120. sb-peptide.comnih.govnovoprolabs.com This epitope is presented by the HLA-A*02:01 molecule to CD8+ cytotoxic T-lymphocytes (CTLs). sb-peptide.commayflowerbio.com The interaction between the peptide-MHC complex on antigen-presenting cells and the T-cell receptor on CTLs can activate the T cells, leading to the elimination of cells expressing the antigen. sb-peptide.com High-avidity TCRs specific for the MAGE-A3 (112-120) epitope have been generated and have demonstrated antigen-specific reactivity against a range of tumor cells. nih.gov This particular epitope was selected for further development based on its superior reactivity against tumor target cells when compared to other MAGE-A3 peptides like MAGE-A3 (271-279). nih.govdoi.org
In addition to the HLA-A*02:01 restricted epitope, other research has used computer-assisted techniques to identify potential immunodominant epitopes within the MAGE-A3 protein that are restricted by other HLA alleles, such as HLA-A2 and A24. nih.govnih.gov One such study identified a region spanning amino acids 112-131 (KVAELVHFLLLKYRAREPVT) as a potential source of CTL epitopes. nih.govnih.gov These predictive studies aim to broaden the applicability of MAGE-A3-based immunotherapies to a larger patient population with diverse HLA types. nih.govnih.gov
Table 2: Characteristics of MAGE-A3 Immunodominant Epitopes
| Epitope (Amino Acid Position) | Peptide Sequence | HLA Restriction | Key Research Finding | Source(s) |
|---|---|---|---|---|
| MAGE-A3 (112-120) | KVAELVHFL | HLA-A*02:01 | A well-characterized CTL epitope used to stimulate antigen-specific T-cells. TCRs targeting this epitope show superior reactivity against tumor cells. | sb-peptide.commayflowerbio.comnih.govjpt.com |
| MAGE-A3 (271-279) | FLWGPRALV | HLA-A*02:01 | Used to generate T-cell clones, but showed less reactivity compared to the 112-120 epitope. | nih.govdoi.org |
| MAGE-A3 (112-131) | KVAELVHFLLLKYRAREPVT | Predicted HLA-A2 and A24 | Identified via computational analysis as a potential immunodominant region containing CTL epitopes. | nih.govnih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| MAGE-A4 (143-151) |
| NYKRCFPVI |
| MAGE-A3 (112-120) |
| KVAELVHFL |
| MAGE-A3 (271-279) |
| FLWGPRALV |
| MAGE-A3 (112-131) |
Mhc Class I Presentation and Cd8+ T Lymphocyte Recognition of Mage 3 143 151 Epitopes
Molecular Mechanisms of Peptide Loading Complex Assembly and MHC Class I Surface Expression
The presentation of intracellular peptides, such as those derived from MAGE-3, on the cell surface is a multi-step process that begins with the degradation of the protein. wikipedia.orgtandfonline.com Endogenously synthesized proteins are tagged with ubiquitin and then degraded by the proteasome complex into smaller peptides. tandfonline.comoup.com These peptides are then transported from the cytoplasm into the endoplasmic reticulum (ER) by the transporter associated with antigen processing (TAP). tandfonline.comnih.gov
Within the ER, a sophisticated quality control system ensures that only properly folded and stable MHC class I molecules loaded with high-affinity peptides are expressed on the cell surface. nih.govbiologists.com This is orchestrated by the peptide-loading complex (PLC), a large multisubunit assembly. nih.govyeastgenome.org The PLC consists of the TAP transporter, the MHC class I heavy chain and β2-microglobulin (β2m) dimer, and several chaperone proteins including calnexin, calreticulin (B1178941), ERp57, and tapasin. tandfonline.comoup.comyeastgenome.org Tapasin plays a crucial role by bridging the MHC class I molecule to TAP, facilitating the screening and loading of high-affinity peptides. biologists.comaai.org Once a suitable peptide binds, the MHC class I molecule stabilizes, dissociates from the PLC, and is transported through the Golgi apparatus to the cell surface for presentation to CD8+ T cells. tandfonline.comoup.com
| Component | Function in MHC Class I Presentation |
|---|---|
| Proteasome | Degrades intracellular proteins into peptides. tandfonline.comoup.com |
| TAP (Transporter Associated with Antigen Processing) | Transports peptides from the cytoplasm into the endoplasmic reticulum. tandfonline.comnih.gov |
| MHC Class I (Heavy Chain and β2m) | Binds peptides in the ER and presents them on the cell surface. wikipedia.org |
| Calnexin | Chaperone protein that assists in the initial folding of the MHC class I heavy chain. oup.combiologists.com |
| Calreticulin | Chaperone protein that, along with ERp57, binds to the peptide-receptive MHC class I molecule. tandfonline.comoup.com |
| ERp57 | A thiol oxidoreductase that associates with calreticulin and the MHC class I molecule. tandfonline.comoup.com |
| Tapasin | A key chaperone that links MHC class I to TAP, facilitating peptide loading and editing. biologists.comaai.org |
HLA Allele Restriction in MAGE-3 (143-151) Epitope Presentation (e.g., HLA-A*2402)
The presentation of a specific peptide epitope is restricted by the type of Human Leukocyte Antigen (HLA) molecule, the human version of MHC, that an individual possesses. wikipedia.org The MAGE-3 (143-151) epitope, with the amino acid sequence WQYFFPVIF, has been identified as being presented by the HLA-B5201 allele. nih.gov However, research has also extensively studied a similar peptide from the related MAGE-A4 protein, MAGE-A4(143-151) (NYKRCFPVI), which is presented by the HLA-A2402 allele. aacrjournals.orgresearchgate.netnih.govgoogleapis.com The ability of a specific HLA allele to bind and present a peptide is determined by the peptide's anchor residues, which fit into corresponding pockets in the peptide-binding groove of the HLA molecule. wikipedia.org MAGE-3 is known to contain multiple epitopes that can be presented by various HLA alleles, including HLA-A1, HLA-A2, HLA-A24, HLA-B37, and HLA-B44. vulcanchem.comaai.org
| MAGE Epitope | Amino Acid Sequence | Presenting HLA Allele | Reference |
|---|---|---|---|
| MAGE-3 (143-151) | WQYFFPVIF | HLA-B5201 | nih.gov |
| MAGE-A4 (143-151) | NYKRCFPVI | HLA-A2402 | aacrjournals.orgresearchgate.netnih.govgoogleapis.com |
| MAGE-3.A1 | EVDPIGHLY | HLA-A1 | aacrjournals.org |
| MAGE-A4 (230-239) | Not specified | HLA-A0201 | aacrjournals.org |
| MAGE-A10 (254-262) | Not specified | HLA-A0201 | aacrjournals.org |
Activation and Specificity of CD8+ Cytotoxic T Lymphocytes (CTLs) Against MAGE-3 (143-151)
The presentation of the MAGE-3 (143-151) peptide by an HLA molecule on the surface of a cancer cell can lead to the activation of CD8+ T cells. wikipedia.orgthermofisher.com Naive CD8+ T cells that possess a T-cell receptor (TCR) capable of recognizing the specific peptide/MHC complex become activated. thermofisher.com This activation is a critical step in the adaptive immune response against tumors. thermofisher.com Studies have demonstrated that CTLs specific for MAGE-A4(143-151) can be generated from healthy individuals and exhibit cytotoxic activity against tumor cells expressing both the MAGE-A4 antigen and the restricting HLA-A*2402 allele. aacrjournals.orgresearchgate.net Similarly, dendritic cells (DCs) loaded with apoptotic cells expressing MAGE-3 can induce a MAGE-3-specific CTL response. nih.gov
Upon activation, CD8+ CTLs execute their effector functions, which include the production of cytokines and direct killing of target cells. thermofisher.com A key effector cytokine is interferon-gamma (IFN-γ), which has multiple anti-tumor effects, including inhibiting viral replication and recruiting other immune cells. thermofisher.com Research has shown that CTLs specific for MAGE-A4(143-151) produce IFN-γ in response to stimulation with the peptide. aacrjournals.orgresearchgate.netnih.gov Furthermore, these CTLs demonstrate lytic activity, meaning they can directly kill tumor cells presenting the target epitope. aacrjournals.orgresearchgate.net This cytotoxic activity is primarily mediated by the release of perforin (B1180081) and granzymes, which induce apoptosis in the target cell. thermofisher.com
T-Cell Receptor (TCR) Interaction with MAGE-3 (143-151)/MHC-I Complexes
The specificity of the T-cell response is determined by the interaction between the TCR on the CD8+ T cell and the peptide/MHC-I complex on the target cell. wikipedia.orgnih.gov The TCR has a unique three-dimensional structure that allows it to recognize a specific combination of peptide and MHC molecule. wikipedia.org The interaction between the TCR and the MAGE-A4(143-151)/HLA-A*2402 complex has been a focus of research for developing T-cell-based immunotherapies. nih.govresearchgate.net
Mhc Class Ii Presentation and Cd4+ T Cell Responses to Mage a Epitopes
Processing Pathways of MAGE-A Proteins for MHC Class II Presentation (Exogenous Pathway)
The presentation of extracellular antigens, such as MAGE-A proteins released from tumor cells, to CD4+ T cells is primarily mediated through the exogenous pathway in APCs like dendritic cells, macrophages, and B cells. immunology.orgbio-rad.com This pathway involves the uptake of external proteins into the endocytic compartments of the APC. bio-rad.com
Once internalized, these proteins are subjected to degradation by proteases, such as cathepsins, within the acidic environment of endosomes and lysosomes. bio-rad.com This proteolytic cleavage generates a variety of peptide fragments. immunology.org Concurrently, MHC class II molecules are synthesized in the endoplasmic reticulum, where their peptide-binding groove is initially blocked by the invariant chain (Ii). immunology.org This complex is then transported to the endosomal compartments, where the invariant chain is degraded, leaving only a small fragment called CLIP in the binding groove. immunology.org Subsequently, with the help of a molecule called HLA-DM, the CLIP fragment is exchanged for one of the antigenic peptides derived from the MAGE-A protein. immunology.org
The stable peptide-MHC class II complex is then transported to the cell surface for presentation to CD4+ T cells. immunology.orgbio-rad.com This recognition event is a crucial step for initiating an antigen-specific immune response. Studies have confirmed that epitopes from MAGE-A3, such as MAGE-A3 111-125, are processed and presented through this classical MHC class II pathway. nih.gov Furthermore, the exogenous pathway has been identified as responsible for the processing of the MAGE-A3 161-175 epitope. nih.gov
Identification of Promiscuous CD4+ T-Cell Epitopes from MAGE-A Proteins
Promiscuous T-cell epitopes are peptides that can bind to multiple MHC alleles within a population, making them valuable candidates for cancer vaccines. Several such epitopes have been identified within MAGE-A proteins.
MAGE-A3 111-125
The MAGE-A3 peptide spanning amino acids 111-125 has been extensively characterized as a promiscuous and naturally processed CD4+ T-cell epitope. nih.govresearchgate.net Research has demonstrated its ability to be presented by a variety of HLA-DR alleles, including HLA-DR1, HLA-DR4, HLA-DR7, HLA-DR11, and HLA-DR13. nih.gov This broad reactivity means it can potentially stimulate an immune response in a large percentage of individuals. nih.gov In addition to HLA-DR, this epitope has also been shown to be presented by HLA-DP4 molecules. nih.govunil.ch The natural processing of this epitope by dendritic cells has been confirmed, highlighting its relevance in initiating anti-tumor immune responses. unil.ch
MAGE-A3 161-175
The MAGE-A3 161-175 region also contains epitopes capable of stimulating CD4+ T cells. nih.govunil.ch It has been identified as a naturally processed epitope presented in association with HLA-DR molecules. unil.chresearchgate.net However, some studies suggest that its processing and presentation might be less efficient compared to other immunodominant regions or may be dependent on the specific type of APC and the amount of available MAGE-A3 protein. nih.govnih.gov Despite this, its ability to be recognized by CD4+ T cells makes it a continued subject of interest for immunotherapy strategies. nih.govaacrjournals.org Interestingly, this peptide sequence also contains epitopes that can be recognized by CD8+ T cells when presented by MHC class I molecules like HLA-A1. nih.gov
| Epitope | Amino Acid Sequence | Identified HLA Restriction | Natural Processing |
| MAGE-A3 111-125 | RKVAELVHFLLLKYR | HLA-DR1, DR4, DR7, DR11, DR13, DP4 nih.gov | Yes nih.govunil.ch |
| MAGE-A3 161-175 | Not explicitly stated | HLA-DR unil.chresearchgate.net | Yes, but may be inefficient nih.govnih.govunil.ch |
Role of CD4+ T Helper Cells in Modulating and Sustaining Antitumor Immune Responses
CD4+ T helper cells play a central and multifaceted role in orchestrating effective and durable antitumor immunity. nih.govwikipedia.org Their importance extends far beyond simply "helping" other immune cells; they are critical for initiating, shaping, and maintaining the entire anti-cancer response. aai.orgmdpi.com
Upon activation by recognizing MAGE-A epitopes on APCs, CD4+ T cells differentiate into various subsets, most notably Th1 cells. mdpi.com Th1 cells are pivotal in cancer immunity, primarily through their production of cytokines like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). mdpi.com IFN-γ has potent anti-tumor effects, including enhancing the antigen-presenting capabilities of both APCs and tumor cells by upregulating MHC molecule expression. mdpi.com This makes the cancer cells more visible to the immune system.
Furthermore, CD4+ T cells are indispensable for the optimal activation and survival of CD8+ cytotoxic T lymphocytes (CTLs), which are the primary effector cells responsible for directly killing tumor cells. nih.govaai.org The "license to kill" for CTLs is often granted by signals from CD4+ T helper cells. This help ensures a robust and sustained CTL response. aai.org
The influence of CD4+ T cells also extends to other arms of the immune system. They can activate macrophages and eosinophils, which can contribute to tumor destruction. nih.gov By orchestrating a coordinated attack involving multiple cell types, CD4+ T cells create an inflammatory tumor microenvironment that is hostile to cancer growth. mdpi.com The induction of strong, MAGE-3-specific CD4+ T-cell responses through vaccination has been shown to be an effective strategy, underscoring their central role in cancer immunotherapy. aai.org In some cases, effector CD4+ T cells are even capable of directly recognizing and killing tumor cells that express MHC class II molecules. mdpi.com
Computational and Bioinformatic Prediction of Mage 3 143 151 Epitopes and Analogs
In Silico MHC-Peptide Binding Prediction Algorithms and Their Application to MAGE-A Epitopes
The binding of a peptide to a Major Histocompatibility Complex (MHC) molecule is the most selective step in the antigen presentation pathway and a prerequisite for T-cell recognition. explorationpub.com A vast array of computational algorithms has been developed to predict this interaction. These tools are broadly categorized based on their underlying methodology, including those that use quantitative matrices (QMs), artificial neural networks (ANNs), and support vector machines (SVMs). nih.gov
Commonly used algorithms for MHC class I and class II binding prediction include NetMHCpan, SYFPEITHI, BIMAS, and Rankpep. portlandpress.comnih.gov These platforms are trained on large datasets of experimentally verified peptide binders. nih.gov For instance, NetMHCpan uses artificial neural networks to predict the binding of peptides to any MHC molecule with a known sequence, integrating data from both binding affinity assays and naturally eluted ligands to improve accuracy. explorationpub.comfrontiersin.org SYFPEITHI, one of the earliest tools, relies on published binding motifs and scores peptides based on the presence of anchor residues. portlandpress.comnih.gov
These tools have been instrumental in scanning the MAGE-A protein family for potential epitopes. Studies have employed a pipeline of servers to identify potent CTL epitopes from MAGE-A11 and other MAGE proteins, demonstrating the utility of combining multiple algorithms to increase prediction reliability. portlandpress.comnih.gov For the MAGE-A3 antigen specifically, the prediction software TEPITOPE was used to identify sequences with promiscuous binding to HLA-DR molecules, successfully identifying the MAGE-3(281-295) region and, notably, showing recognition of a peptide at position 146-160, which partially overlaps with the MAGE-3 (143-151) epitope. nih.gov This highlights the ability of in silico tools to pinpoint relevant regions within a tumor antigen for further experimental validation.
Table 1: Overview of Common MHC-Peptide Binding Prediction Algorithms
| Algorithm | Methodology | Prediction Output | Application to MAGE Antigens |
| NetMHCpan | Artificial Neural Network (ANN) | Binding affinity (IC50), Eluted Ligand likelihood (%Rank) | Widely used for predicting MAGE-A peptide binding to various HLA alleles. explorationpub.comfrontiersin.orgfrontiersin.org |
| SYFPEITHI | Motif-based Scoring Matrix | Binding score based on anchor residues | One of the foundational tools used in early MAGE epitope discovery. portlandpress.comnih.govaai.org |
| BIMAS | Quantitative Matrix (QM) | Dissociation half-time of pMHC complex | Used for identifying potential MAGE epitopes. nih.govnih.gov |
| Rankpep | Position-Specific Scoring Matrix (PSSM) | Binding threshold score | Applied in pipelines to predict potent nanomer epitopes from MAGE proteins. portlandpress.com |
| TEPITOPE | Pocket-profile based | Promiscuous binding to HLA-DR molecules | Specifically used to predict CD4+ T cell epitopes from the MAGE-3 protein. nih.gov |
T-Cell Epitope Prediction and Antigenicity Scoring Tools for MAGE-A Derived Peptides
Beyond MHC binding, the likelihood that a peptide will induce an immune response (its antigenicity) is a critical factor. Several bioinformatic tools have been developed to predict this property, as well as other steps in the antigen processing pathway, such as proteasomal cleavage and transport associated with antigen processing (TAP) affinity.
The NetCTLpan server, for example, integrates predictions for proteasomal C-terminal cleavage, TAP transport efficiency, and MHC-I binding to provide a combined score for CTL epitope potential. nih.gov This integrated approach helps to filter peptide candidates to those that are not only good binders but are also likely to be naturally processed and presented by the cell.
To specifically predict the immunogenic potential of a peptide, the VaxiJen server is widely used. frontiersin.orgresearchgate.net It employs an alignment-independent method based on the physicochemical properties of amino acids to classify peptides as "probable antigens" or "probable non-antigens". frontiersin.orgfrontiersin.org This tool has been applied in comprehensive in silico studies of the MAGE family. For instance, a study analyzing the entire MAGE family reported VaxiJen scores for each protein subclass, noting that while MAGE-A3 as a full-length protein was predicted to be a "probable non-antigen," other members like MAGE-A5 and MAGE-A10 scored as probable antigens. researchgate.netuonbi.ac.ke Such tools allow for a high-throughput screening of antigenicity, helping to prioritize epitopes for vaccine design. uonbi.ac.ke The selection of non-allergenic epitopes is also crucial to avoid adverse immune reactions, a step for which tools like AllerTOP are employed. frontiersin.org
Table 2: Tools for T-Cell Epitope Characterization
| Tool | Function | Methodology | Relevance for MAGE Peptides |
| NetCTLpan | Predicts CTL epitopes | Integrates MHC binding, TAP transport, and proteasomal cleavage predictions. | Used to predict processing efficiency of potential MAGE epitopes. nih.gov |
| VaxiJen | Predicts antigenicity | Alignment-independent, based on amino acid physicochemical properties. | Used to score the antigenicity of full-length MAGE proteins and derived peptides. researchgate.netuonbi.ac.ke |
| IEDB Immunogenicity | Predicts T-cell immunogenicity | ANN-based, scores pMHC-I complex recognition by TCRs. | Used to rank potential MAGE analogs based on predicted immunogenicity. tandfonline.com |
| AllerTOP | Predicts allergenicity | Alignment-independent, based on amino acid properties. | Used to screen out potentially allergenic MAGE epitopes in vaccine constructs. frontiersin.orgfrontiersin.org |
Homology Modeling and Structural Prediction for MAGE-Epitope-MHC-TCR Complexes
Understanding the three-dimensional structure of the peptide-MHC-T-cell receptor (pMHC-TCR) complex provides fundamental insights into the molecular basis of immune recognition. biorxiv.orgresearchgate.net Homology modeling has become a key computational technique for this purpose. frontiersin.org Software like PANDORA and, more recently, advanced deep learning models like AlphaFold, can generate 3D structures of pMHC complexes. frontiersin.orgelifesciences.org These models allow researchers to visualize how a peptide sits (B43327) within the MHC binding groove and which of its amino acid residues are exposed for TCR interaction.
Structural studies, often combining computational modeling with X-ray crystallography or cryo-electron microscopy (cryoEM), have been conducted for several MAGE family epitopes. For example, the crystal structure of a MAGE-A4 peptide presented by HLA-A*02:01 revealed the precise conformation of the peptide, highlighting the residues available for TCR recognition. researchgate.netnih.gov Similarly, cryoEM structures of two different TCR-CD3 complexes binding to an HLA-A2/MAGE-A4 epitope showed a distinct shift in the TCR footprint toward the N-terminus of the peptide. biorxiv.org
These structural analyses are critical for understanding TCR specificity and cross-reactivity. For instance, structural comparison of the highly similar MAGE-A4 and MAGE-A8 peptides revealed how a single conservative amino acid substitution at a buried anchor position could allosterically change the conformation of solvent-exposed residues, thereby affecting TCR recognition. biorxiv.org Such insights are invaluable for engineering TCRs with higher affinity and for predicting and mitigating off-target toxicities, as tragically demonstrated in a clinical trial where a MAGE-A3 TCR cross-reacted with a similar peptide from the Titin protein. nih.gov While a specific structural model for MAGE-3 (143-151) is not prominently available, the established methodologies provide a clear path for its future structural characterization. researchgate.net
Strategies for Identifying Universal Epitopes and Designing Multivalent Polytope Constructs
The high polymorphism of HLA molecules in the human population presents a major challenge for epitope-based vaccines. A strategy to overcome this is the identification of "universal" or "promiscuous" epitopes that can bind to multiple HLA alleles. uonbi.ac.ke A complementary approach is the design of multivalent polytope constructs, which are single molecules engineered to contain multiple B-cell and T-cell epitopes, often connected by flexible linkers. uonbi.ac.kenih.govnih.gov This strategy aims to induce a broad immune response against various parts of one or more target antigens, reducing the risk of immune escape by tumor cells.
In silico pipelines are central to designing such constructs. uonbi.ac.ke The process typically begins with identifying conserved regions across different members of an antigen family, like the MAGE proteins, through multiple sequence alignment. uonbi.ac.ke These conserved sequences are then scanned for potential epitopes using the prediction tools described previously (e.g., NetMHC, VaxiJen). Epitopes that are both conserved and predicted to be immunogenic across multiple HLA supertypes are selected as candidates for a universal vaccine. uonbi.ac.ke
Preclinical Immunotherapeutic Strategies Based on Mage 3 143 151 Epitopes
Peptide-Based Vaccine Formulations and Adjuvant Systems
Peptide-based vaccines represent a direct approach to cancer immunotherapy, aiming to activate tumor-specific T cells. frontiersin.org Preclinical and early clinical studies have focused on administering MAGE-A family proteins or peptides with potent immunostimulatory agents, or adjuvants, to enhance and sustain the immune response. nih.govmdpi.com The selection of an appropriate adjuvant is critical, as it can significantly influence the type and strength of the resulting immune reaction. frontiersin.orgnih.gov
Several adjuvant systems have been evaluated in conjunction with MAGE-A protein/peptide vaccines. For instance, the AS02B and AS15 immunostimulants were used in trials with the recombinant MAGE-A3 protein. nih.govmdpi.com Another approach involved combining a MAGE-3 protein vaccine with CpG 7909, a Toll-like receptor 9 (TLR9) agonist, which was shown to enhance anti-MAGE-3 antibody titers. researchgate.net TLR agonists, in general, are a significant class of adjuvants used to propel innate immune responses that facilitate a strong adaptive immune response against the target antigen. tandfonline.commdpi.com In one preclinical model, a fusion protein of MAGE-1/Heat shock protein 70/MAGE-3 was formulated in a nanoemulsion, which served as a delivery and adjuvant system, eliciting strong cellular and humoral immunity against both MAGE-1 and MAGE-3. nih.gov This nanovaccine approach led to delayed tumor growth and prolonged survival in mice challenged with MAGE-expressing tumor cells. nih.gov
Table 1: Adjuvant Systems in Preclinical MAGE-A Peptide/Protein Vaccine Studies
| Adjuvant/Formulation | Antigen | Key Preclinical Finding |
|---|---|---|
| AS15 Immunostimulant | Recombinant MAGE-A3 Protein | Used in combination with MAGE-A3 protein to induce tumor-specific immune responses. mdpi.com |
| CpG 7909 (TLR9 Agonist) | MAGE-3 Protein | Enhanced anti-MAGE-3 antibody titers. researchgate.net |
| Nanoemulsion | MAGE-1/HSP70/MAGE-3 Fusion Protein | Elicited fierce cellular and humoral responses against MAGE-1 and MAGE-3; delayed tumor growth and prolonged survival in mice. nih.gov |
Nucleic Acid-Based Vaccine Platforms for MAGE-A Epitope Delivery (DNA, mRNA)
Nucleic acid-based vaccines, including DNA and mRNA platforms, offer an alternative to peptide vaccines by delivering the genetic code for the target antigen directly into host cells. nih.gov This strategy leverages the cell's own machinery to produce the antigen, leading to robust immune recognition. nih.gov
Preclinical studies have demonstrated the potential of this approach for MAGE-A antigens. A MAGE-A DNA vaccine was shown to trigger a strong immune response, significantly reduce tumor growth, and prolong survival in a melanoma tumor model. mdpi.com In another strategy, an RNA lipoplex (RNA-LPX) vaccine encoding for MAGE-A3 was developed, which induced strong antigen-specific T-cell responses and IFN-α production in a phase I study. nih.govmdpi.com These platforms are designed to effectively deliver the antigenic information, leading to endogenous production and presentation of epitopes like MAGE-3 (143-151).
To enhance the delivery and immunogenicity of nucleic acid vaccines, various viral vectors have been employed in preclinical models. mdpi.com These vectors are efficient at transducing cells and can be engineered to express specific tumor antigens like MAGE-A3. nih.govmdpi.commdpi.com
A notable preclinical strategy evaluated in non-human primates (NHPs) involved a prime-boost regimen using a replication-deficient adenoviral vector (Ad) followed by the oncolytic Maraba virus (MG1), both engineered to express human MAGE-A3. nih.govscienceopen.comnih.gov This oncolytic vaccination approach was found to be safe and highly immunogenic. nih.govnih.gov The boost with MG1-MAGEA3 induced a significant expansion of MAGE-A3-specific CD4+ and CD8+ T-cells that persisted for months. nih.govnih.gov Other viral systems, such as lentiviral vectors, have been used to transduce dendritic cells with the full-length MAGE-A3 gene to create cell-based vaccines. mdpi.com Another preclinical study in mice used an Ad prime and a modified vaccinia Ankara (MVA) vector boost targeting MAGE-A3 and NY-ESO-1, which enhanced T-cell infiltration into tumors and improved responses to anti-PD-1 therapy. ludwigcancerresearch.org
A key advantage of nucleic acid and viral vector vaccines is their ability to induce endogenous expression of the target antigen within the host's own cells, particularly antigen-presenting cells (APCs). This allows for the natural processing of the full-length protein and presentation of relevant epitopes, such as MAGE-3 (143-151), on Major Histocompatibility Complex (MHC) class I molecules.
The Ad:MG1 MAGE-A3 prime-boost vaccine demonstrated this principle effectively in macaques, where it primed significant CD8+ T-cell immunity against a broad range of MAGE-A3 epitopes. nih.govscienceopen.com This indicates that the virally delivered MAGE-A3 gene was successfully transcribed and translated by the host cells, and the resulting protein was processed and presented to the immune system. nih.gov Further evidence comes from studies in HLA-A2402 transgenic mice, where DNA vaccination with a plasmid encoding MAGE-A4 led to the detection of murine CD8+ T cells that specifically recognized the MAGE-A4(143-151) epitope. aacrjournals.org This confirms that the cellular machinery of the mouse model could process the endogenously produced MAGE-A4 protein and present the correct epitope in an HLA-restricted manner. aacrjournals.org
Cell-Based Vaccine Approaches (e.g., Dendritic Cell Pulsing or Transduction with MAGE-A Epitopes)
Cell-based vaccines, particularly those using dendritic cells (DCs), are a potent form of immunotherapy. mdpi.comnih.gov DCs are professional antigen-presenting cells that are crucial for initiating T-cell responses. mdpi.com Preclinical strategies have involved loading DCs with MAGE-A antigens in various formats to be used as a therapeutic vaccine. nih.govmdpi.com
One common method is pulsing DCs with mRNA encoding the target antigen. iozk.de Mature monocyte-derived DCs have been electroporated with mRNA for MAGE3, Survivin, and BCMA. mdpi.comiozk.de These modified DCs were shown to be capable of inducing T-cell responses specific to these tumor-associated antigens (TAA). iozk.de Another approach involves transducing DCs with viral vectors, such as lentiviral vectors, carrying the full-length MAGE-A3 gene. mdpi.com Preclinical studies reported that these transduced DCs could induce MAGE-A3-specific T lymphocytes capable of lysing tumor cells expressing MAGE-A3. mdpi.com Furthermore, research has shown that DCs can naturally acquire MAGE-3 from apoptotic tumor cells and cross-present the antigen on MHC class I molecules to activate a cytotoxic T-cell response. ru.nl
Table 2: Preclinical Dendritic Cell-Based Vaccine Strategies for MAGE-A Antigens
| DC Loading Method | Antigen Target | Vector/Agent | Key Preclinical Finding |
|---|---|---|---|
| mRNA Electroporation | MAGE3 | N/A | Capable of inducing TAA-specific T-cell responses. iozk.de |
| Viral Transduction | MAGE-A3 | Lentiviral vector | Induced MAGE-A3-specific T lymphocytes that could lyse MAGE-A3-bearing tumor cells. mdpi.com |
| Antigen Uptake | MAGE-3 | Apoptotic tumor cells | DCs acquire antigen from apoptotic cells and induce a class I-restricted T-cell response via cross-presentation. ru.nl |
Adoptive T-Cell Transfer with Engineered TCRs Specific for MAGE-A Epitopes in Preclinical Models
Adoptive T-cell (ACT) therapy involves engineering a patient's T cells to recognize and attack cancer cells. nih.gov A powerful approach within ACT is to genetically modify T cells with T-cell receptors (TCRs) that have a high affinity for specific tumor epitopes, such as those from the MAGE-A family. nih.govmdpi.com
Preclinical research has focused on isolating high-avidity TCRs that recognize MAGE-A epitopes and transducing them into peripheral blood lymphocytes. nih.govmdpi.com For example, TCR α and β chains specific for the MAGE-A4(143-151) peptide (NYKRCFPVI) presented by HLA-A24:02 have been cloned from cytotoxic T lymphocyte (CTL) clones. researchgate.net These TCR genes were then inserted into retroviral vectors and used to transduce polyclonal human T cells. researchgate.netnih.gov The resulting engineered T cells demonstrated stable expression of the MAGE-A4-specific TCR and exhibited specific cytotoxicity against tumor cells expressing both MAGE-A4 and HLA-A24:02 in vitro. researchgate.netnih.govaacrjournals.org These engineered T cells also showed antigen-specific functions, such as IFN-γ production, for over six months in culture. aacrjournals.org
To assess the in vivo efficacy and safety of these engineered T-cells, specialized preclinical mouse models are essential. These include immunodeficient mice engrafted with human tumors and immune cells (humanized mice) and transgenic mice that express human HLA molecules. nih.govmdpi.com
In one key preclinical study, T cells engineered with a TCR specific for the MAGE-A4(143-151) peptide were adoptively transferred into immunodeficient NOG mice that had been inoculated with MAGE-A4-expressing human tumor cell lines. nih.govmdpi.com The transferred T cells successfully infiltrated the tumor site and inhibited tumor growth. nih.govmdpi.com The antitumor effect was further enhanced when the T-cell transfer was combined with an antigen vaccine, which increased the polyfunctionality of the effector T cells. nih.govmdpi.com Similarly, the efficacy of MAGE-A4-specific TCR gene-modified lymphocytes was confirmed in NOG mice, demonstrating their antitumor potential prior to clinical evaluation. nih.gov
HLA transgenic mice have also been instrumental. To generate high-avidity TCRs against MAGE-A3, HLA-A*0201 transgenic mice were immunized with MAGE-A3 peptides. emory.edu This allowed for the isolation of murine TCRs with high affinity for the human peptide-HLA complex. emory.edu In another application, HLA-A2402 transgenic mice were used to validate that the MAGE-A4(143-151) epitope is naturally processed and presented from the full-length protein following DNA vaccination. aacrjournals.org
Preclinical Evaluation of Combination Immunotherapeutic Strategies (e.g., with Immune Checkpoint Modulation)
The development of immunotherapies targeting the MAGE-3 (143-151) epitope is significantly influenced by preclinical research into combination strategies designed to overcome tumor-induced immunosuppression and enhance anti-tumor efficacy. While direct preclinical evidence focusing specifically on the MAGE-3 (143-151) peptide in combination with immune checkpoint modulators is limited, studies on closely related MAGE epitopes and the broader MAGE-A3 antigen provide a strong rationale and framework for such approaches. The primary goal of these combination strategies is to synergize the antigen-specific T-cell response induced by the epitope with the broader disinhibition of the immune system mediated by checkpoint blockade.
Preclinical models have been instrumental in demonstrating that while epitope-specific vaccines can generate cytotoxic T-lymphocytes (CTLs), their effectiveness can be hampered by the immunosuppressive tumor microenvironment. Tumors often upregulate immune checkpoint molecules, such as Programmed cell death 1 (PD-1) and its ligand (PD-L1), or Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4), which act as "brakes" on T-cell activity. frontiersin.orgnih.gov Combining an epitope-based vaccine with antibodies that block these checkpoints is hypothesized to unleash the full potential of the vaccine-induced T-cells. frontiersin.orgnih.gov
Research indicates that a polyvalent approach, incorporating epitopes from several tumor antigens, may be more effective than a single-epitope vaccine. A preclinical study combining MAGE-3 and MAGE-n-derived peptides demonstrated a more potent anti-tumor immune response than either peptide induced alone, suggesting that targeting multiple antigens can counter tumor antigen heterogeneity. researchgate.net
Furthermore, a significant preclinical study, while focused on the MAGE-A4 (143-151) peptide, offers compelling parallel evidence for the potential of combination therapy. In this research, the adoptive transfer of T-cells engineered to recognize the MAGE-A4 (143-151) epitope was combined with a peptide vaccine in immunodeficient mice bearing human tumors. nih.gov This combination therapy resulted in enhanced T-cell infiltration into the tumor and inhibited tumor growth. nih.gov Crucially, the study highlighted that the combination increased the polyfunctionality of effector T-cells, leading to a more robust and detectable antitumor effect. nih.gov This provides a strong preclinical proof-of-concept for combining epitope-specific T-cell induction with other immune-stimulating strategies.
The general principle of combining MAGE-A targeted therapies with checkpoint inhibitors is supported by numerous preclinical findings. nouscom.com Studies in murine tumor models have shown that antibodies against CTLA-4 can promote tumor rejection and establish lasting tumor immunity. nih.gov The rationale is that while a vaccine expands the army of tumor-specific T-cells, the checkpoint inhibitor ensures these T-cells can effectively engage and destroy cancer cells without being prematurely inactivated. nih.gov This synergistic potential has been a driving force for moving such combination strategies into clinical investigation. nouscom.com
Table 1: Preclinical Study of Combination Therapy with a MAGE-A (143-151) Epitope
Click to view interactive data table
| Model System | Therapeutic Agent 1 | Therapeutic Agent 2 | Key Findings | Reference |
| Immunodeficient NOG mice with MAGE-A4-expressing human tumors | Adoptive transfer of T-cells with TCR specific for MAGE-A4 (143-151) peptide | MAGE-A4 (143-151) peptide vaccine | Combination increased effector T-cell polyfunctionality. | nih.gov |
| Immunodeficient NOG mice with MAGE-A4-expressing human tumors | Adoptive transfer of T-cells with TCR specific for MAGE-A4 (143-151) peptide | MAGE-A4 (143-151) peptide vaccine | Transferred T-cells infiltrated the tumor site. | nih.gov |
| Immunodeficient NOG mice with MAGE-A4-expressing human tumors | Adoptive transfer of T-cells with TCR specific for MAGE-A4 (143-151) peptide | MAGE-A4 (143-151) peptide vaccine | Combination therapy produced a detectable antitumor effect and inhibited tumor growth. | nih.gov |
Table 2: Preclinical Rationale for Combining MAGE-A3 Therapies with Immune Checkpoint Inhibitors
Click to view interactive data table
| Strategy | Mechanism of Action | Preclinical Evidence/Rationale | Reference |
| MAGE-A3 Vaccine + anti-CTLA-4 Antibody | Vaccine primes and expands MAGE-A3-specific T-cells; anti-CTLA-4 blocks inhibitory signals during T-cell activation in lymphoid organs. | Preclinical murine models show anti-CTLA-4 antibodies promote tumor rejection and immunity. | nih.gov |
| MAGE-A3 Vaccine + anti-PD-1/PD-L1 Antibody | Vaccine generates tumor-infiltrating CTLs; anti-PD-1/PD-L1 prevents T-cell exhaustion within the tumor microenvironment. | Combination of a peptide vaccine and anti-PD-1 antibody synergized to increase survival and reduce tumor burden in a murine model. | nih.gov |
| MAGE-A3 Multi-peptide Vaccine | Targets multiple MAGE epitopes simultaneously to overcome tumor antigen heterogeneity and escape. | Combination of MAGE-3 and MAGE-n peptides induced more effective anti-tumor immune responses than single peptides in a preclinical model. | researchgate.net |
Molecular Basis of Mage a Epitope Cross Reactivity and Off Target Recognition
Analysis of Molecular Mimicry and Peptide Homology Leading to Off-Target Binding (e.g., MAGE-A12, Titin)
Molecular mimicry, where unrelated peptides share structural similarities, is a primary driver of off-target TCR recognition. This has been tragically illustrated in clinical trials involving TCRs engineered to target MAGE-A3.
A notable case involved an affinity-enhanced TCR designed to recognize the HLA-A01-restricted MAGE-A3 peptide, EVDPIGHLY. nih.gov Patients treated with T-cells expressing this TCR experienced fatal cardiac toxicity. nih.govrcsb.org Subsequent investigations revealed that this toxicity was not due to MAGE-A3 expression in the heart, but rather the TCR's cross-recognition of an unrelated peptide derived from the muscle protein Titin (ESDPIVAQY). nih.govnih.govnih.gov This Titin peptide, when presented by HLA-A01, acted as a molecular mimic of the MAGE-A3 epitope. rcsb.orgnih.gov The fatal outcome underscores the potential dangers of off-target recognition mediated by high-affinity TCRs. nih.gov
Structural analysis confirmed that the MAGE-A3 and Titin epitopes are presented in a nearly identical conformation by the HLA-A1 molecule. researchgate.net The TCR engaged both peptide-HLA complexes using a very similar binding mode, providing a clear structural basis for the cross-reactivity. nih.govresearchgate.net The core sequence shared between the two peptides is crucial for this TCR recognition. nih.gov
Cross-reactivity has also been observed among different members of the MAGE-A family. A TCR developed to target the HLA-A*0201-restricted MAGE-A3 epitope (KVAELVHFL) was found to also recognize a homologous peptide from MAGE-A12. nih.govnih.gov This is due to the high degree of sequence similarity between MAGE family proteins. atlasgeneticsoncology.org
Below is a comparison of the peptide sequences involved in these cross-reactivity events.
| Target Antigen | Peptide Sequence | Presenting HLA | Off-Target Antigen | Off-Target Peptide Sequence | Reference |
|---|---|---|---|---|---|
| MAGE-A3 | E V D P I G H L Y | HLA-A01 | Titin | E S D P I V A Q Y | nih.govnih.gov |
| MAGE-A3 | K V A E L V H F L | HLA-A0201 | MAGE-A12 | K V A E L V H F L | nih.govnih.gov |
TCR Specificity and Factors Contributing to Cross-Reactivity Beyond On-Target Epitope
TCR specificity is a delicate balance. While a TCR must be specific enough to distinguish foreign or malignant peptides from self-peptides, it is also inherently cross-reactive, with a single TCR capable of recognizing a vast number of different peptide-MHC (pMHC) complexes. kavrakilab.orgnih.govnih.gov This cross-reactivity is essential for the immune system to effectively survey a wide array of potential threats with a limited TCR repertoire. nih.gov
However, in the context of immunotherapy with engineered TCRs, this cross-reactivity becomes a major safety concern. kavrakilab.org Several factors contribute to this phenomenon:
Affinity Enhancement: Naturally occurring TCRs that recognize self-antigens like MAGE-A3 typically have low affinity due to thymic selection. nih.gov To improve therapeutic efficacy, these TCRs are often affinity-enhanced. This process, however, can broaden the receptor's recognition capabilities, allowing it to bind to previously unrecognized, structurally similar peptides on healthy tissues. ashpublications.orgfrontiersin.org The fatal cross-reactivity with the Titin peptide was a direct consequence of this affinity enhancement; T cells expressing the wild-type, lower-affinity MAGE-A3 TCR did not cause cardiac toxicity. nih.govashpublications.org
TCR Flexibility: The complementarity-determining regions (CDRs) of the TCR, which directly contact the pMHC, possess a degree of conformational flexibility. This allows the TCR to adapt and bind to multiple, similar ligands. mdpi.com
Future Research Directions in Mage 3 143 151 Epitope Research
Deeper Understanding of MAGE-A Protein Cellular Functionality Beyond Antigenicity
While extensively studied for their antigenic properties, the precise cellular functions of MAGE-A proteins remain an area of active investigation. spandidos-publications.comorigene.comnih.gov A growing body of evidence suggests that these proteins are not merely passive tumor markers but play active roles in tumorigenesis, cancer cell survival, and stress response pathways. origene.comnih.govoup.com
Key Research Areas:
Role in Tumorigenesis and Cell Survival: MAGE-A proteins, including MAGE-A3, have been implicated in promoting cancer cell proliferation and survival. mdpi.comnih.gov They can interact with and modulate the function of key cellular regulators, such as the tumor suppressor p53. mdpi.comnih.govnih.gov MAGE-A3, for instance, can act as a master cellular regulator by stimulating the E3 ubiquitin ligase TRIM28, which in turn targets proteins like p53 for degradation. nih.govnih.gov This interaction underscores the oncogenic potential of MAGE-A proteins beyond their immunogenicity. nih.gov
Involvement in Stress Response: MAGE proteins are thought to play a role in protecting germ cells from environmental stress. nih.gov This stress tolerance function may be co-opted by cancer cells to survive under adverse conditions. nih.gov For example, MAGE-A proteins have been shown to enhance resistance to genotoxic stress during spermatogenesis. origene.com
Regulation of Ubiquitination: A significant function of many MAGE proteins is their interaction with E3 RING ubiquitin ligases to form MAGE-RING ligase (MRL) complexes. nih.govresearchgate.net These complexes regulate various cellular processes by modulating ligase activity, substrate specificity, and subcellular localization. nih.govresearchgate.net For instance, MAGE-A3 can bind to TRIM28 to promote the ubiquitination and subsequent degradation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. nih.gov
Developmental Roles: Type I MAGEs are typically expressed only in the testis and placenta, suggesting a role in germ cell development and embryogenesis. spandidos-publications.com Their expression has also been detected in the developing central nervous system, indicating a potential role in neuronal development. spandidos-publications.comoncotarget.com
Table 1: Investigated Cellular Functions of MAGE-A Proteins
| Cellular Process | Interacting Proteins | Potential Outcome in Cancer |
| Regulation of Apoptosis | p53 mdpi.comnih.govnih.gov | Inhibition of apoptosis, enhanced cell survival. atlasgeneticsoncology.orguni-marburg.de |
| Ubiquitination | TRIM28 nih.govnih.govnih.gov | Degradation of tumor suppressors and metabolic regulators. nih.gov |
| Cell Cycle Regulation | p21 uni-marburg.de | Altered cell cycle progression. |
| Stress Response | - | Increased resistance to cellular stress. origene.com |
| Neuronal Development | - | Aberrant signaling in cancer. spandidos-publications.comoncotarget.com |
Development of Advanced Epitope Discovery and Validation Technologies
The identification and validation of immunogenic epitopes are critical for the development of effective cancer vaccines. immutoscientific.com Future research will focus on leveraging advanced technologies to improve the accuracy and efficiency of this process.
Key Technological Advancements:
High-Throughput Epitope Mapping: Techniques like peptide scanning and microbial display are being used to map the precise binding sites of antibodies on target proteins. the-scientist.combusinesswire.com
Mass Spectrometry-Based Approaches: Mass spectrometry profiling of HLA-associated peptidomes allows for the direct identification of peptides presented by cancer cells. epivax.com This provides a more accurate picture of the epitopes available for T-cell recognition.
TCR-like Antibodies: The development of T-cell receptor (TCR)-like monoclonal antibodies that can specifically recognize peptide/MHC complexes on tumor tissue offers a powerful tool for validating the expression of discovered epitopes on primary tumor cells. nih.gov
3D Epitope Mapping: Combining experimental mapping with AI modeling and structural data from sources like the National Center for Biotechnology Information (NCBI) and AlphaFold 2 allows for the creation of interactive 3D visualizations of epitopes. the-scientist.com This provides a detailed representation of antibody binding sites. the-scientist.combusinesswire.com
Optimization of Antigen Presentation and Immunogenicity for MAGE-Derived Peptides
A significant challenge in cancer immunotherapy is the weak immunogenicity of many tumor-associated antigens, including MAGE-derived peptides. nih.gov Strategies to enhance the presentation and immunogenicity of these peptides are crucial for eliciting a robust anti-tumor immune response.
Strategies for Enhancement:
Peptide Modifications: Amino acid substitutions can be introduced into native peptide sequences to increase their binding affinity for MHC class I molecules. nih.gov This can transform non-immunogenic cryptic peptides into potent immunogens. nih.gov
Adjuvants and Delivery Systems: The use of powerful adjuvants and advanced delivery systems, such as nanoparticles, can significantly potentiate the immunogenicity of peptide-based vaccines. mdpi.comresearchgate.net For example, nanogels delivering MAGE-A4 peptides have shown promising results in preclinical models. mdpi.com
Optimizing Dendritic Cell Loading: The method of loading dendritic cells (DCs) with antigenic peptides can significantly impact the efficiency of T-cell stimulation. oup.comoup.com Research has shown that immature DCs may present exogenous peptides more efficiently to CD4+ T helper cells than mature DCs. oup.comoup.com Furthermore, the timing of RNA transfection in relation to DC maturation can influence the level of antigen presentation. aai.org
Table 2: Research Findings on Optimizing MAGE Peptide Immunogenicity
| Strategy | Research Finding |
| Peptide Modification | Amino acid substitutions in a MAGE-A3 derived peptide increased its affinity for HLA-B*0702 and induced cross-reactive CTLs. nih.gov |
| Adjuvants | Combining a multipeptide vaccine including MAGE-A1 and MAGE-A10 peptides with GM-CSF and Montanide ISA-51 adjuvant induced immunogenicity in melanoma patients. researchgate.net |
| DC Loading | Immature DCs were more effective at stimulating a MAGE-3.DP4-specific CD4+ T-cell clone compared to mature DCs. oup.comoup.com |
| DC Transfection | Electroporating mature DCs with MAGE-3 RNA resulted in superior presentation of the MAGE-3 epitope compared to electroporating immature DCs. aai.org |
Computational and Experimental Strategies for Predictive Modeling of Immunogenicity and Safety
The ability to predict the immunogenicity and potential off-target toxicity of peptide epitopes is essential for designing safer and more effective cancer vaccines. celljournal.org Integrating computational and experimental approaches will be key to achieving this goal.
Predictive Modeling Approaches:
In Silico Immunogenicity Prediction: Computational tools and machine learning algorithms are increasingly used to predict the immunogenicity of peptides and proteins. hilarispublisher.commdpi.commdpi.com These tools analyze sequence features, structural properties, and host immune factors to identify potential T-cell epitopes. celljournal.orghilarispublisher.com
Machine Learning Models: Machine learning models trained on large datasets of known immunogenic and non-immunogenic peptides can predict the immunogenicity of new candidates with increasing accuracy. mdpi.comnih.gov These models can help to prioritize epitopes for experimental validation. mdpi.com
Quantitative Systems Pharmacology (QSP): QSP models integrate data on the human immune system to predict the immunogenic response to therapeutic proteins. youtube.com These models can be used to design clinical trials and predict the impact of immunogenicity on drug efficacy. youtube.com
Experimental Validation: In vitro assays using human immune cells are crucial for validating the predictions of computational models and assessing the actual immunogenicity of peptide candidates. europa.eu These assays can measure T-cell activation and cytokine production in response to peptide stimulation. unil.ch
Safety Prediction: Predictive models are also being developed to identify potential off-target toxicities. For instance, analyzing the homology of a target epitope to peptides derived from proteins expressed in healthy tissues can help to predict and avoid adverse events, as was observed with a MAGE-A3 TCR therapy that cross-reacted with a peptide from a protein in the brain. bmj.com
Q & A
Basic Research Questions
Q. What experimental design principles are critical for assessing MAGE-3 (143-151) peptide stability in vitro?
- Methodological Answer :
- Use high-performance liquid chromatography (HPLC) to monitor degradation under physiological conditions (e.g., pH 7.4, 37°C) over 24–72 hours. Include controls with protease inhibitors to distinguish enzymatic vs. non-enzymatic degradation .
- Validate peptide integrity using mass spectrometry and antigenicity assays (e.g., T-cell activation assays) to confirm functional stability .
Q. How can researchers ensure reproducibility in MAGE-3 (143-151)-specific T-cell activation assays?
- Methodological Answer :
- Standardize donor selection criteria (e.g., HLA-A*02:01-positive cohorts) and use validated antigen-presenting cells (APCs) pulsed with titrated peptide concentrations .
- Include positive controls (e.g., known immunogenic peptides) and negative controls (unpulsed APCs) to account for baseline variability. Document all protocols in line with FAIR data principles .
Q. What are the best practices for sourcing and validating primary literature on MAGE-3 (143-151)?
- Methodological Answer :
- Use academic databases (PubMed, Scopus) with Boolean queries:
("MAGE-3" OR "MAGEA3") AND ("143-151" OR "peptide"). Filter results to prioritize studies with full experimental protocols and raw data availability . - Cross-reference citations in review articles to identify foundational studies and assess publication bias by comparing positive/negative results across journals .
Advanced Research Questions
Q. How should researchers address contradictory data on MAGE-3 (143-151) cross-reactivity with non-target HLA subtypes?
- Methodological Answer :
- Perform in silico docking simulations (e.g., using NetMHCpan) to predict binding affinities across HLA alleles. Validate findings with competitive binding assays using recombinant HLA molecules .
- Apply Bayesian statistical models to quantify uncertainty in cross-reactivity rates, incorporating prior data from related cancer-testis antigens .
Q. What strategies optimize the detection of low-abundance MAGE-3 (143-151) peptide-MHC complexes in tumor samples?
- Methodological Answer :
- Use immunoaffinity purification coupled with tandem mass spectrometry (LC-MS/MS) to enhance sensitivity. Optimize lysis buffers (e.g., 1% NP-40 with phosphatase inhibitors) to preserve complex integrity .
- Implement single-cell RNA sequencing to correlate peptide presentation with tumor transcriptome profiles, identifying microenvironments with elevated antigen expression .
Q. How can multi-omics approaches resolve discrepancies in MAGE-3 (143-151) immunogenicity across cancer subtypes?
- Methodological Answer :
- Integrate proteomics (peptide-MHC repertoire), transcriptomics (MAGEA3 expression), and immune profiling (T-cell receptor sequencing) to identify co-variables (e.g., checkpoint inhibitor levels) influencing immunogenicity .
- Apply machine learning frameworks (e.g., random forests) to rank predictive features and generate hypotheses for in vivo validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
